molecular formula C10H12N2O2 B134475 5,7-Dimethoxy-3-methylindazole CAS No. 154876-15-0

5,7-Dimethoxy-3-methylindazole

Cat. No. B134475
M. Wt: 192.21 g/mol
InChI Key: SAEQJYKKYFAOJJ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3-methylindazole is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 . It is also known by other synonyms such as 5,7-dimethoxy-3-methyl-1H-indazole and 1H-Indazole, 5,7-dimethoxy-3-methyl .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethoxy-3-methylindazole consists of a 1H-indazole core, which is a bicyclic compound made up of a benzene ring fused to an imidazole ring . This core is substituted at the 5 and 7 positions with methoxy groups and at the 3 position with a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dimethoxy-3-methylindazole are not well documented. The molecular weight is 192.21 and the molecular formula is C10H12N2O2 .

Scientific Research Applications

Chemical Synthesis and Intermediates

5,7-Dimethoxy-3-methylindazole has been utilized in various chemical syntheses, particularly as an intermediate in complex organic reactions. For instance, Boudreault and Leblanc (2003) described its formation from 3,5-dimethoxyacetophenone, highlighting its role in annulation, arylations, and reductive cyclization processes in organic synthesis (Boudreault & Leblanc, 2003). Additionally, Makara, Klubek, and Anderson (1996) reported on the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in creating mycophenolic acid and its analogues, starting from a similar compound, methyl 3,5-dimethoxybenzoate (Makara, Klubek, & Anderson, 1996).

Synthesis of Pharmaceutical Compounds

The compound is also notable in the synthesis of various pharmaceutical agents. For instance, Kenchappa et al. (2017) utilized a derivative, 5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene, in the synthesis of coumarin derivatives that exhibited significant antioxidant and antihyperglycemic activities (Kenchappa et al., 2017).

Antibacterial and Antimicrobial Research

5,7-Dimethoxy-3-methylindazole derivatives have been studied for their antibacterial and antimicrobial properties. Al-Wahaibi et al. (2021) synthesized derivatives of 5,7-dimethoxy-3-methylindazole that displayed substantial inhibitory activity against various pathogenic bacteria and fungi, indicating potential for developing new antimicrobial agents (Al-Wahaibi et al., 2021).

Antioxidant and Antitumor Activities

Gamaniel et al. (2000) explored the effects of related compounds, such as 3,5-dimethoxy-4-hydroxybenzoic acid, in biological systems. They found significant antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications in managing diseases like sickle cell anemia (Gamaniel et al., 2000).

properties

IUPAC Name

5,7-dimethoxy-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-8-4-7(13-2)5-9(14-3)10(8)12-11-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEQJYKKYFAOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438882
Record name 5,7-DIMETHOXY-3-METHYLINDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxy-3-methylindazole

CAS RN

154876-15-0
Record name 5,7-DIMETHOXY-3-METHYLINDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Boudreault, Y Leblanc - Organic Syntheses, 2003 - Wiley Online Library
Dimethoxy‐3‐methylindazole from 3, 5‐dimethoxyacetophenone intermediate: 1‐(2‐Acetyl‐4, 6‐dimethoxyphenyl)‐1, 2‐hydrazinedicarboxylic acid bis (2, 2, 2‐trichloroethyl) ester …
Number of citations: 0 onlinelibrary.wiley.com
JJ Newsome, M Hassani, E Swann, JM Bibby… - Bioorganic & medicinal …, 2013 - Elsevier
A series of heterocyclic quinones based on benzofuran, benzothiophene, indazole and benzisoxazole has been synthesized, and evaluated for their ability to function as substrates for …
Number of citations: 17 www.sciencedirect.com
WJ Kinart, CM Kinart - Current Organic Synthesis, 2010 - ingentaconnect.com
The literature concerning amination of electron rich arenes with azodiesters using catalytic amount of Lewis acids as ZnI2, ZnCl2, CF3SO3H or CF3COOH and reports focused on …
Number of citations: 3 www.ingentaconnect.com
H Mitchell, Y Leblanc - The Journal of Organic Chemistry, 1994 - ACS Publications
The concept of making use of azodicarboxylates as an electrophilic source of nitrogen NH2+ has been well established over the last few years. 1-6 More recently, we reported the …
Number of citations: 110 pubs.acs.org
N Boudreault, Y Leblanc - Organic syntheses, 1997 - Wiley
Number of citations: 15

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